5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C14H16ClN3OS This compound is notable for its unique structure, which includes a triazole ring, a cyclopropyl group, and a phenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including nucleophilic aromatic substitution and cyclization reactions. One common synthetic route starts with the reaction of 2-chloro-5-methylphenol with ethyl bromoacetate to form an ester intermediate. This intermediate then undergoes nucleophilic substitution with cyclopropylamine to yield the corresponding amide. The final step involves cyclization with thiourea to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or phenoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol lies in its cyclopropyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with unique properties .
Properties
IUPAC Name |
3-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-8-3-6-11(15)12(7-8)19-9(2)13-16-17-14(20)18(13)10-4-5-10/h3,6-7,9-10H,4-5H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNQGBNHIHHKEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C2=NNC(=S)N2C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.